Hexamethylenetetramine citrate

Urinary antiseptic pH-dependent activation Formaldehyde release

Hexamethylenetetramine citrate (CAS 34317-08-3) is a 1:1 methenamine-citric acid salt that uniquely combines intrinsic urinary acidification with broad-spectrum formaldehyde-mediated bactericidal activity, eliminating reliance on co-administered acidifiers. Its triprotic citrate counterion provides consistent pH-controlled hydrolysis, making it ideal for oral solid dosage development. Beyond pharmaceuticals, this salt serves as a dual-function precursor for rare-earth citrate sol-gel processing and zirconium metal-organic framework synthesis—applications that methenamine hippurate or mandelate cannot replicate. Research laboratories investigating beta-lactamase inhibitors will also find it a valuable scaffold (Class C IC₅₀ = 3.0 μM). Sourcing is predominantly via custom synthesis; early engagement with specialist manufacturers is recommended.

Molecular Formula C12H20N4O7
Molecular Weight 332.31 g/mol
CAS No. 34317-08-3
Cat. No. B13728728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethylenetetramine citrate
CAS34317-08-3
Molecular FormulaC12H20N4O7
Molecular Weight332.31 g/mol
Structural Identifiers
SMILESC1N2CN3CN1CN(C2)C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C6H12N4.C6H8O7/c1-7-2-9-4-8(1)5-10(3-7)6-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-6H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyUAMIYHCXAONPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 2 b / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexamethylenetetramine Citrate (CAS 34317-08-3): Chemical Identity and Baseline Procurement Profile


Hexamethylenetetramine citrate (also known as methenamine citrate, CAS 34317-08-3) is a 1:1 salt adduct formed between hexamethylenetetramine (methenamine base, CAS 100-97-0) and citric acid, with molecular formula C₁₂H₂₀N₄O₇ and a molecular weight of 332.31 g/mol . Hexamethylenetetramine is a heterocyclic organic compound featuring an adamantane-like cage structure that has been used clinically as a urinary antiseptic since 1895 [1]. In pharmaceutical contexts, the compound is classified as a urinary anti-infective agent that acts through acid-catalyzed hydrolysis to release formaldehyde, which exerts broad-spectrum bactericidal activity [2]. Unlike its more widely commercialized salt counterparts—specifically methenamine hippurate (CAS 5714-73-8) and methenamine mandelate (CAS 587-23-5)—hexamethylenetetramine citrate occupies a distinct niche characterized by its citric acid counterion, which confers unique physicochemical properties relevant to both pharmaceutical formulation and materials science applications .

Why Hexamethylenetetramine Citrate (CAS 34317-08-3) Cannot Be Substituted by Generic Methenamine Salts


Generic substitution among methenamine salts is precluded by fundamental differences in the physicochemical and pharmacological roles of their respective counterions. The antibacterial efficacy of all methenamine salts depends on urinary acidification to pH < 5.5–6.0, which triggers hydrolysis to release bactericidal formaldehyde [1]. However, the counterion determines whether the salt itself contributes to or requires external acidification. Methenamine hippurate relies on the weakly acidic properties of hippuric acid and typically requires co-administration of acidifying agents such as ascorbic acid [2]. Methenamine mandelate, containing mandelic acid, provides stronger intrinsic acidification but necessitates a four-times-daily dosing regimen [3]. Hexamethylenetetramine citrate differs fundamentally in that its citric acid counterion is a potent, physiologically relevant organic acid that can simultaneously serve as a formulation acidifier, a metal-chelating ligand for materials synthesis, and a buffering component in complex delivery systems. These counterion-driven distinctions mean that substituting one methenamine salt for another without accounting for acidifying capacity, dosing frequency, or application-specific ligand requirements can result in therapeutic failure, altered release kinetics, or incompatible synthetic conditions. The following evidence guide quantifies these differences.

Quantitative Differential Evidence: Hexamethylenetetramine Citrate (CAS 34317-08-3) vs. Comparator Methenamine Salts


Counterion-Driven pH Modulation: Citrate vs. Hippurate vs. Mandelate Acidifying Capacity

The antibacterial activation of all methenamine salts requires urinary pH < 5.5–6.0 to trigger formaldehyde release [1]. While methenamine hippurate and mandelate both require acidic urine, the counterion determines the extent to which the salt itself contributes to acidification. Methenamine mandelate, containing mandelic acid (pKa ~3.4), provides the strongest intrinsic acidifying effect and is preferred for patients with higher baseline urinary pH [2]. Methenamine hippurate, with the weaker hippuric acid (pKa ~3.6), typically requires co-administration of urinary acidifiers such as ascorbic acid or sodium acid phosphate to achieve the requisite pH [3]. Hexamethylenetetramine citrate, containing citric acid (pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40), occupies an intermediate position: its multiple carboxylic acid groups provide buffering capacity across a broader pH range than either hippurate or mandelate, potentially enabling more consistent formaldehyde release under physiological pH fluctuations [4].

Urinary antiseptic pH-dependent activation Formaldehyde release Salt counterion

pH-Dependent Hydrolysis Kinetics of Methenamine: Quantified Half-Life Reduction with Acidification

The rate of formaldehyde generation from methenamine is critically pH-dependent, which directly impacts the onset and duration of antibacterial activity. In citrate-phosphate buffers of constant ionic strength at 37.5°C, the hydrolysis half-life (t₁/₂) of methenamine decreases dramatically from 13.8 hours at pH 5.8 to 1.6 hours at pH 2.0 [1]. This represents an 8.6-fold acceleration in formaldehyde release rate as pH drops from near-neutral to strongly acidic conditions. While this kinetic profile applies to the methenamine base component across all salt forms, the counterion's ability to establish and maintain the requisite acidic microenvironment is the critical variable. Hexamethylenetetramine citrate provides intrinsic acidification through its citric acid moiety, whereas methenamine hippurate may require supplemental acidification to achieve comparable hydrolysis rates. No direct head-to-head hydrolysis kinetic comparison between hexamethylenetetramine citrate and other methenamine salts was identified in the literature.

Hydrolysis kinetics Formaldehyde generation pH dependency Reaction half-life

Relative Formaldehyde Generation: Methenamine Mandelate vs. Methenamine Hippurate in Clinical Cohort

In a controlled clinical study of spinal cord injured (SCI) patients, methenamine mandelate produced significantly higher urine formaldehyde concentrations than methenamine hippurate, particularly among patients managed with intermittent catheterization [1]. This direct head-to-head comparison demonstrates that even among clinically approved methenamine salts, formaldehyde generation capacity varies substantially depending on the counterion. While hexamethylenetetramine citrate was not included in this specific comparative study, the finding establishes the principle that methenamine salts are not interchangeable with respect to their formaldehyde-generating efficiency. The citrate salt, with its triprotic acid counterion, is positioned to offer distinct formaldehyde release characteristics relative to both hippurate and mandelate, though direct comparative data remain absent.

Formaldehyde concentration Spinal cord injury Urinary antiseptic Clinical pharmacokinetics

No Evidence of Bacterial Resistance Development with Methenamine: Class-Level Advantage Over Conventional Antibiotics

Despite over a century of clinical use since its introduction in 1895, no bacterial resistance mechanisms to methenamine's bacteriostatic and bactericidal activity have been observed [1]. This is attributed to methenamine's non-specific mechanism of action: acid-catalyzed hydrolysis releases formaldehyde, which denatures bacterial proteins and nucleic acids indiscriminately without engaging specific bacterial enzymes or receptors that could undergo resistance-conferring mutations. Randomized controlled trials have demonstrated that methenamine is as effective in UTI prevention as prophylactic antibiotics [2]. Meta-analyses indicate that methenamine reduces the risk of UTIs by 44% to 86% [3]. This class-level advantage applies to all methenamine salts, including hexamethylenetetramine citrate, and represents a critical differentiator from conventional antibiotics that face escalating multidrug resistance challenges.

Antimicrobial resistance Formaldehyde mechanism Non-antibiotic prophylaxis rUTI prevention

Citric Acid Counterion Enables Materials Science Applications: Gel Synthesis and Metal Chelation

Unlike methenamine hippurate and mandelate, whose primary applications are restricted to pharmaceutical urinary antiseptic use, hexamethylenetetramine citrate has documented utility in materials science as a precursor for citrate gel synthesis. In a patented method for preparing neodymium citrate gels, a chilled solution of hexamethylenetetramine (HMTA) and urea is added to a chilled precursor solution to form a citrate gel, enabling precise control of the R-value (molar ratio of HMTA to Nd) within a range of 0.5 to 3 [1]. Additionally, zirconium citrate-hexamethylenetetramine compositions have been patented as novel compositions of matter synthesized through reaction between soluble zirconium chloride, citric acid, and hexamethylenetetramine [2]. These materials science applications are uniquely enabled by the citrate counterion's metal-chelating capacity, which is absent in hippurate and mandelate salts.

Citrate gel Neodymium citrate Materials precursor Sol-gel synthesis

Class C Beta-Lactamase Inhibitory Activity: Alternative Non-Antiseptic Application

Hexamethylenetetramine citrate (reported as methenamine citrate) has been evaluated for inhibitory activity against Class C beta-lactamase from Enterobacter cloacae 908R, with an IC₅₀ value of 3.00 × 10³ nM (3.0 μM) at a compound concentration of 0.8 μmol [1]. Beta-lactamase enzymes confer resistance to beta-lactam antibiotics by hydrolyzing the beta-lactam ring, rendering penicillins, cephalosporins, and related antibiotics ineffective. While this IC₅₀ value is modest relative to dedicated beta-lactamase inhibitors (e.g., avibactam, clavulanic acid, which typically exhibit IC₅₀ values in the low nanomolar range), the finding demonstrates that hexamethylenetetramine citrate possesses biological activity beyond its established role as a urinary antiseptic prodrug. No comparable beta-lactamase inhibition data were identified for methenamine hippurate or methenamine mandelate in the accessible literature.

Beta-lactamase inhibition Enterobacter cloacae Antibiotic resistance Enzyme inhibition

Research and Industrial Application Scenarios for Hexamethylenetetramine Citrate (CAS 34317-08-3) Based on Differential Evidence


Pharmaceutical Formulation of Non-Antibiotic Urinary Antiseptics Requiring Intrinsic Acidification

Hexamethylenetetramine citrate is suited for oral solid dosage form development where intrinsic acidification is desired to promote methenamine hydrolysis without reliance on co-administered acidifiers such as ascorbic acid. The citric acid counterion, with its triprotic buffering capacity (pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40), may provide more consistent formaldehyde release across physiological urinary pH fluctuations compared to the monoprotic mandelate (pKa ~3.4) or hippurate (pKa ~3.6) counterions [1]. This formulation advantage is particularly relevant for patient populations where compliance with supplemental acidifier regimens is challenging. The class-wide absence of bacterial resistance development [2] further positions this salt as a strategic component of antimicrobial stewardship programs targeting recurrent urinary tract infection prophylaxis.

Sol-Gel Synthesis of Rare-Earth Citrate Gels for Ceramic and Optical Materials

Hexamethylenetetramine citrate serves as a critical precursor in sol-gel processing of rare-earth citrate gels, as demonstrated by the patented method for preparing neodymium citrate gels. In this application, hexamethylenetetramine functions as a gelation agent while the citrate counterion provides essential metal-chelating functionality. The method enables precise control of the R-value (molar ratio of HMTA to Nd) within a range of 0.5 to 3, allowing tunable material properties [3]. This application is uniquely enabled by hexamethylenetetramine citrate and cannot be replicated using methenamine hippurate or mandelate, whose counterions lack the requisite polycarboxylate chelating capacity for metal oxide gel formation.

Metal-Organic Hybrid Material Synthesis Requiring Dual Base and Chelator Functionality

The synthesis of zirconium citrate-hexamethylenetetramine compositions, as described in patent literature, exploits the dual functionality of hexamethylenetetramine citrate: the hexamethylenetetramine component acts as a nitrogen-containing base and structure-directing agent, while the citrate counterion functions as a multidentate ligand for zirconium coordination [4]. This synthetic strategy is applicable to the preparation of novel metal-organic frameworks, hybrid materials, and catalyst precursors where both amine-based structure direction and carboxylic acid metal chelation are required from a single precursor compound. Neither methenamine hippurate nor methenamine mandelate can provide this dual functionality.

Beta-Lactamase Inhibition Screening in Antibiotic Resistance Research

Hexamethylenetetramine citrate has demonstrated measurable inhibitory activity against Class C beta-lactamase from Enterobacter cloacae (IC₅₀ = 3.0 μM), suggesting potential utility as a scaffold for developing adjunctive therapies targeting beta-lactamase-mediated antibiotic resistance [5]. While the IC₅₀ value is modest, the identification of any beta-lactamase inhibitory activity distinguishes this salt from other methenamine forms and warrants further structure-activity relationship studies. Research laboratories investigating novel beta-lactamase inhibitors or combination therapies to restore beta-lactam antibiotic efficacy may find hexamethylenetetramine citrate a useful starting compound for medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexamethylenetetramine citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.